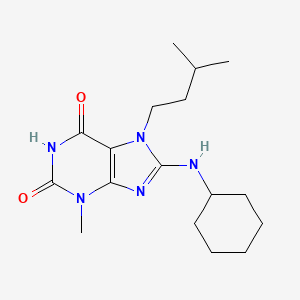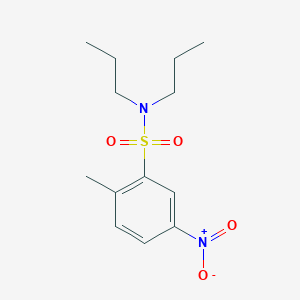![molecular formula C22H19N3O2S B2543018 N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide CAS No. 895415-29-9](/img/structure/B2543018.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide” is an organic compound that belongs to the class of compounds known as pyridines and derivatives . These are compounds containing a pyridine ring, which is a six-member aromatic heterocycle consisting of one nitrogen atom and five carbon atoms .
Aplicaciones Científicas De Investigación
Anticonvulsant Properties
A series of N‐(substituted‐2‐oxo‐4‐phenylazetidin‐1‐yl)‐2‐((6‐substitutedbenzo[d]thiazol‐2‐yl)amino)acetamide derivatives were synthesized, incorporating pharmacophoric features such as an aromatic hydrophobic aryl ring and NHCO as a hydrogen bonding domain. This series was tested for anticonvulsant activity using the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole test in albino mice. Two compounds in this series displayed promising activity, suggesting the potential of benzothiazole derivatives as anticonvulsants. The pharmacokinetic profiles of these compounds were estimated, and none violated Lipinski's “rule of five,” indicating favorable drug-like properties (Ali & Siddiqui, 2015).
Imaging Brain Peripheral Benzodiazepine Receptors
Research aimed at developing sensitive imaging of brain peripheral benzodiazepine receptors (PBR) led to the synthesis of two aryloxyanilides, including N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide. After radiolabeling with carbon-11, these compounds were used for positron emission tomography (PET) imaging in monkeys. The radioligands demonstrated moderately high brain uptake of radioactivity, with a significant proportion bound specifically to PBR, highlighting their effectiveness for imaging PBR in monkey brains (Briard et al., 2008).
Peripheral Benzodiazepine Receptor Studies
Another study involved the synthesis of the pyrazolopyrimidine ligand DPA-713, identified as a potent ligand for peripheral benzodiazepine receptors. This compound displayed significant accumulation in the brain and peripheral organs of a baboon when assessed using PET imaging. Pre-treatment with the PBR-specific ligand PK 11195 significantly reduced the binding of DPA-713 in the brain, confirming selective binding to PBR. These results indicate the potential of DPA-713 for imaging PBR in disease states, suggesting a new avenue for understanding the pathological role of PBR in vivo (James et al., 2005).
Antinociceptive Pharmacology
Research on a novel nonpeptidic Bradykinin B1 receptor antagonist, N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl) sulfonyl]methylamino]ethoxy]-N-methylacetamide, demonstrated significant antinociceptive actions in several animal pain models. This compound showed high affinity for human and mouse B1 receptors and significant antihyperalgesic actions in inflammatory and neuropathic pain models, suggesting its utility for the treatment of such pain states (Porreca et al., 2006).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit potent activity against a wide range of human cancerous cell lines .
Mode of Action
Benzothiazole derivatives have been known to interact with their targets and cause changes that lead to their observed effects .
Biochemical Pathways
It is known that benzothiazole derivatives can activate or inhibit biochemical pathways, leading to various downstream effects .
Result of Action
Benzothiazole derivatives have been reported to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-9-10-20-19(13-18)24-22(28-20)25(15-17-8-5-11-23-14-17)21(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVCFUOZURYHNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)
![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)


![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)



![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)
![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2542951.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)
![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)